4-Oxoheptanoic acid

描述

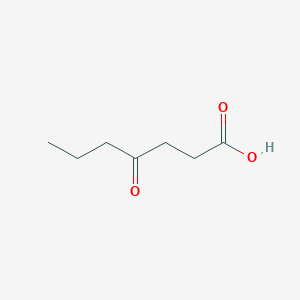

Structure

3D Structure

属性

IUPAC Name |

4-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-3-6(8)4-5-7(9)10/h2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHSNZNVVUIPJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415259 | |

| Record name | 4-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924-97-0 | |

| Record name | 4-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 4-Oxoheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-oxoheptanoic acid, tailored for professionals in research and drug development. The information is presented to facilitate easy access and comparison of critical data, including detailed experimental protocols and conceptual signaling pathways.

Core Chemical Properties

This compound, a keto acid, possesses both a ketone and a carboxylic acid functional group, making it a versatile molecule in organic synthesis and a potential intermediate in metabolic processes. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Ketoheptanoic acid, 3-Butyrylpropionic acid | [2] |

| CAS Number | 924-97-0 | |

| Molecular Formula | C₇H₁₂O₃ | |

| Molecular Weight | 144.17 g/mol | |

| Melting Point | Not available. Isomer 6-oxoheptanoic acid melts at 32-37 °C. | [3] |

| Boiling Point | 268.7 °C at 760 mmHg | [1] |

| Density | 1.061 g/cm³ | [1] |

| Refractive Index | 1.443 | [1] |

| Flash Point | 130.6 °C | [1] |

| pKa | Predicted values for similar short-chain keto acids are in the range of 4-5. Experimental value not readily available. | |

| InChI | InChI=1S/C7H12O3/c1-2-3-6(8)4-5-7(9)10/h2-5H2,1H3,(H,9,10) | |

| SMILES | CCCC(=O)CCC(=O)O |

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra would be characterized by signals corresponding to the propyl chain, the methylene (B1212753) groups adjacent to the ketone and carboxylic acid, and the carbonyl carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic strong absorption bands for the C=O stretching of the ketone (around 1715 cm⁻¹) and the carboxylic acid (around 1700-1725 cm⁻¹), as well as a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of water and carbon dioxide from the carboxylic acid moiety.

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound and related compounds are crucial for researchers. The following protocols are based on established synthetic methodologies.

Synthesis of this compound

A common route to synthesize this compound involves the reaction of a Grignard reagent with a suitable cyclic anhydride (B1165640), followed by acidic workup.

Experimental Workflow: Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Detailed Protocol:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen). 1-Bromopropane is added dropwise to initiate the formation of propylmagnesium bromide. The reaction mixture is gently refluxed until the magnesium is consumed.

-

Reaction with Succinic Anhydride: The Grignard reagent solution is cooled in an ice bath. A solution of succinic anhydride in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise from the dropping funnel. The reaction is stirred at room temperature for several hours.

-

Workup and Isolation: The reaction mixture is quenched by slow addition to a stirred mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization.

Potential Biological Role and Signaling Pathways

While specific signaling pathways involving this compound are not well-documented, as a short-chain keto acid, it may participate in metabolic and signaling processes analogous to other short-chain fatty acids (SCFAs). SCFAs are known to act as signaling molecules, primarily through the activation of G-protein coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs).

Conceptual Signaling Pathway for Short-Chain Fatty Acids

Caption: Potential signaling mechanisms of short-chain fatty acids.

These pathways are critical in regulating various physiological processes, including inflammation, immune response, and metabolism.[2][4][5] The presence of the keto group in this compound might influence its receptor binding affinity and metabolic fate compared to non-ketonic SCFAs.

Safety and Handling

For this compound, comprehensive GHS classification data is not consistently available across suppliers. However, based on the properties of similar short-chain carboxylic acids, the following precautions are advised.

| Hazard Category | Recommendation |

| Handling | Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols. Use non-sparking tools.[6] |

| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[6] |

| First Aid (Skin Contact) | In case of contact, immediately wash with plenty of water. |

| First Aid (Eye Contact) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| First Aid (Ingestion) | Rinse mouth. Do NOT induce vomiting. |

A comprehensive risk assessment should be conducted before handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. The related compound, 6-oxoheptanoic acid, is classified as causing severe skin burns and eye damage.[5]

Conclusion

This compound is a valuable chemical for synthetic and research applications. This guide provides a foundational understanding of its chemical properties, synthesis, and potential biological relevance. The provided data and protocols are intended to support researchers and drug development professionals in their work with this compound. As with any chemical, adherence to strict safety protocols is paramount.

References

An In-depth Technical Guide to 4-Oxoheptanoic Acid: Structure, Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxoheptanoic acid is a keto acid of interest due to its structural relation to biologically active molecules derived from lipid peroxidation. This technical guide provides a comprehensive overview of its chemical structure, formula, and physicochemical properties. It outlines a plausible synthetic route based on established organic chemistry principles and delves into the potential biological significance of related oxo-acids in the context of oxidative stress and cellular signaling, particularly relevant for drug development and biomedical research.

Chemical Structure and Formula

This compound, also known as 3-butyrylpropionic acid, is a seven-carbon carboxylic acid containing a ketone functional group at the C4 position.

-

Molecular Formula: C₇H₁₂O₃[1]

-

IUPAC Name: this compound

-

CAS Number: 924-97-0

-

Canonical SMILES: CCCC(=O)CCC(=O)O

-

InChI Key: ACHSNZNVVUIPJX-UHFFFAOYSA-N

Physicochemical and Spectroscopic Data

Quantitative data for this compound and its common ethyl ester derivative are summarized below. While experimental spectral data for the free acid is not widely available, the data for the ethyl ester and predicted values provide a reliable reference.

| Property | This compound (Predicted/Calculated) | Ethyl 4-oxoheptanoate (Experimental/Reference) |

| Molecular Weight | 144.17 g/mol [1] | 172.22 g/mol |

| Boiling Point | 268.7 °C at 760 mmHg | 110 °C at 12 mmHg |

| Density | 1.061 g/cm³ | Not available |

| XlogP | 0.2 | Not available |

| ¹H NMR (CDCl₃, ppm) | Predicted: 10-12 (br s, 1H, COOH), 2.8-2.9 (t, 2H), 2.6-2.7 (t, 2H), 2.4-2.5 (t, 2H), 1.5-1.7 (m, 2H), 0.9-1.0 (t, 3H) | ~4.1 (q, 2H), ~2.7 (t, 2H), ~2.5 (t, 2H), ~2.4 (t, 2H), ~1.6 (m, 2H), ~1.2 (t, 3H), ~0.9 (t, 3H) |

| ¹³C NMR (CDCl₃, ppm) | Predicted: ~210 (C=O, ketone), ~178 (C=O, acid), ~45, ~38, ~30, ~18, ~14 | ~209 (C=O, ketone), ~173 (C=O, ester), ~60 (O-CH₂), ~45, ~38, ~30, ~18, ~14, ~14 |

| Key IR Peaks (cm⁻¹) | Predicted: 3300-2500 (O-H stretch, broad), ~1710 (C=O stretch, acid), ~1705 (C=O stretch, ketone) | ~2960 (C-H stretch), ~1735 (C=O stretch, ester), ~1715 (C=O stretch, ketone) |

| Mass Spec (m/z) | Predicted [M-H]⁻: 143.07[2] | Not available |

Experimental Protocols: Synthesis of this compound

Proposed Synthesis Workflow:

The logical workflow for the synthesis is outlined below.

Detailed Experimental Protocol (Representative)

This protocol details the synthesis of a structurally similar keto acid via acetoacetic ester synthesis and serves as a template that would require optimization for this compound.

-

Deprotonation of Ethyl Acetoacetate:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve sodium metal (1.0 eq) in absolute ethanol (B145695) (approx. 20 mL per gram of sodium) to prepare a fresh solution of sodium ethoxide.

-

Cool the solution to room temperature and add ethyl acetoacetate (1.0 eq) dropwise while stirring. The formation of the sodium salt of the enolate is an exothermic process.

-

-

Alkylation:

-

To the solution of the enolate, add ethyl bromoacetate (1.0 eq) dropwise.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

-

Hydrolysis and Decarboxylation (Ketonic Hydrolysis):

-

After cooling the reaction mixture, remove the ethanol under reduced pressure.

-

Add an excess of aqueous hydrochloric acid (e.g., 10-20% HCl) to the residue.

-

Heat the mixture to reflux for several hours (4-8 hours) until the evolution of CO₂ ceases. This step accomplishes both the hydrolysis of the ester and the decarboxylation of the resulting β-keto acid.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and extract the product with an organic solvent such as diethyl ether or ethyl acetate (B1210297) (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Filter the drying agent and remove the solvent by rotary evaporation to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation or recrystallization if the product is a solid at room temperature.

-

Biological Significance and Potential Signaling Pathways

While direct studies on this compound are limited, extensive research on the structurally similar dicarboxylic acid, 4-oxoheptanedioic acid , provides significant insight into its potential biological role. 4-Oxoheptanedioic acid is known to be a product of the oxidative fragmentation of docosahexaenoate (DHA), a critical omega-3 polyunsaturated fatty acid enriched in the brain and retina.

The formation of such keto acids is a consequence of oxidative stress, where reactive oxygen species (ROS) attack polyunsaturated fatty acids in cell membranes. These lipid peroxidation products can act as signaling molecules. It has been demonstrated that adducts of related keto-acids can engage with cell surface receptors, such as Toll-like Receptor 2 (TLR2) , to initiate downstream signaling cascades.

Proposed Signaling Pathway for Related Keto-Acid Adducts:

The following diagram illustrates the proposed signaling pathway initiated by the interaction of lipid peroxidation-derived keto-acid adducts with TLR2, leading to an angiogenic response.

This pathway highlights how products of oxidative damage, such as oxo-heptanoic acid derivatives, can be recognized by the innate immune system, leading to physiological responses like angiogenesis. This has significant implications for diseases where oxidative stress and inflammation are key features, including age-related macular degeneration, cancer, and neurodegenerative disorders. For drug development professionals, TLR2 and its downstream effectors represent potential targets for modulating the effects of lipid peroxidation in such disease states.

Conclusion

This compound is a simple keto acid whose true significance may lie in its connection to the broader class of lipid-derived signaling molecules. While its direct synthesis and characterization are not extensively documented, established chemical principles allow for its reliable preparation. The biological activities of closely related structures, born from the crucible of oxidative stress, point towards intriguing roles in cellular signaling and pathophysiology. Further research into this compound and similar molecules is warranted to fully elucidate their function and potential as biomarkers or therapeutic targets in diseases linked to oxidative damage.

References

4-Oxoheptanoic Acid: A Technical Overview for Scientific Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxoheptanoic acid, a keto acid with the molecular formula C₇H₁₂O₃, possesses a chemical structure that makes it a molecule of interest in various scientific domains. Its bifunctional nature, containing both a carboxylic acid and a ketone group, allows for a range of chemical modifications and potential biological interactions. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies related to this compound, tailored for a scientific audience. While direct research into the specific biological signaling pathways of this compound is limited, this document also explores the broader context of keto acid metabolism and the known biological activities of structurally similar compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 144.17 g/mol | [1][2] |

| Molecular Formula | C₇H₁₂O₃ | [1] |

| CAS Number | 924-97-0 | [1] |

| Density | 1.061 g/cm³ | [3] |

| Boiling Point | 268.7 °C at 760 mmHg | [3] |

| Flash Point | 130.6 °C | [3] |

| InChI Key | ACHSNZNVVUIPJX-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCCC(=O)CCC(=O)O | [1] |

Synthesis and Analysis

Synthesis of Oxo-Carboxylic Acids

Analytical Methodologies

The analysis of this compound, particularly in biological matrices, typically requires chromatographic methods coupled with mass spectrometry. Due to the polar nature and low volatility of carboxylic acids, derivatization is often a necessary step for successful gas chromatography-mass spectrometry (GC-MS) analysis.

Experimental Protocol: GC-MS Analysis of Oxo-Carboxylic Acids (General Protocol)

This protocol is a generalized procedure based on methods for similar analytes and would require optimization for this compound.

-

Sample Preparation (from a biological matrix like plasma or urine):

-

To 100 µL of the sample, add an appropriate internal standard.

-

Acidify the sample to a pH below 2 using a suitable acid (e.g., HCl).

-

Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate (B1210297) (3 x 500 µL).

-

Pool the organic layers and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization (Silylation):

-

To the dried extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

-

Seal the vial and heat at 60-80°C for 30-60 minutes.

-

Cool the sample to room temperature before injection.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for fatty acid analysis (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless.

-

Temperature Program: An initial temperature of ~70°C, held for 2 minutes, followed by a ramp to ~280°C at 10°C/min, and a final hold for 5 minutes. (This is an example and requires optimization).

-

Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

-

Workflow for GC-MS Analysis of this compound

References

An In-depth Guide to the Nomenclature and Identifiers of 4-Oxoheptanoic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synonyms, systematic names, and chemical identifiers for the compound 4-Oxoheptanoic acid. Accurate and unambiguous identification of chemical compounds is critical in research, development, and regulatory contexts. This document aims to serve as a centralized resource for professionals utilizing this molecule in their work by consolidating its various names and registry numbers from key chemical databases and suppliers.

While this guide focuses on the nomenclature of this compound, it is important to note that the nature of this topic does not lend itself to the inclusion of experimental protocols or biological signaling pathways. The core of this document is the presentation of factual, verifiable identifiers for a specific chemical entity.

Chemical Identity and Synonyms

This compound is a carboxylic acid and a ketone. The systematic and common names, along with other identifiers, are crucial for searching scientific literature and chemical databases. The following table summarizes the key identifiers and synonyms for this compound.

| Identifier Type | Value | Source (Citation) |

| IUPAC Name | This compound | [1] |

| CAS Registry Number | 924-97-0 | [1][2] |

| Molecular Formula | C7H12O3 | [1][2][] |

| Molecular Weight | 144.17 g/mol | [1][] |

| PubChem CID | 5282978 | [4][5][6] |

| Synonym | Heptanoic acid, 4-oxo- | [1][2] |

| Synonym | 4-Ketoenanthic acid | [2] |

| Synonym | 3-butyrl propionic acid | [2] |

| Synonym | pentanoneacetic acid | [2] |

| InChI | InChI=1S/C7H12O3/c1-2-3-6(8)4-5-7(9)10/h2-5H2,1H3,(H,9,10) | [][4] |

| InChIKey | ACHSNZNVVUIPJX-UHFFFAOYSA-N | [][4] |

| SMILES | CCCC(=O)CCC(=O)O | [][4] |

| Other Identifier | ZINC2378803 | [2] |

Logical Relationship of Identifiers

To visualize the relationship between the primary chemical name and its various identifiers, the following diagram illustrates how different nomenclature systems and databases refer to the same chemical structure. This provides a clear overview of the interchangeability of these identifiers in database searches and chemical sourcing.

Caption: Relationship between the primary name and its identifiers.

References

An In-depth Technical Guide to 4-Oxoheptanoic Acid (CAS: 924-97-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxoheptanoic acid, also known as 3-butyrylpropionic acid, is a gamma-keto acid with the chemical formula C₇H₁₂O₃. As a member of the keto acid family, it possesses two key functional groups: a carboxylic acid and a ketone. This bifunctionality makes it a versatile building block in organic synthesis and a molecule of interest in the study of metabolic pathways and cellular signaling. This technical guide provides a comprehensive overview of the chemical properties, synthesis, purification, analytical characterization, and potential biological activities of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 924-97-0 | |

| Molecular Formula | C₇H₁₂O₃ | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 3-Butyrylpropionic acid, γ-Ketoenanthic acid | |

| Appearance | Solid | |

| Predicted Boiling Point | 268.7 °C at 760 mmHg | |

| Predicted Density | 1.061 g/cm³ | |

| Predicted pKa | ~4.5 (Carboxylic Acid) | |

| SMILES | CCCC(=O)CCC(=O)O | [1] |

| InChI | InChI=1S/C7H12O3/c1-2-3-6(8)4-5-7(9)10/h2-5H2,1H3,(H,9,10) | [1] |

| InChIKey | ACHSNZNVVUIPJX-UHFFFAOYSA-N | [1] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of γ-keto acids is the reaction of a Grignard reagent with succinic anhydride (B1165640), followed by acidic workup and hydrolysis.[2][3] The following protocol details a plausible synthesis of this compound.

3.1.1. Synthesis Workflow

Caption: Synthetic workflow for this compound.

3.1.2. Detailed Protocol

-

Preparation of Propylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of propyl bromide (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel to the magnesium turnings under a nitrogen atmosphere. The reaction is initiated by gentle heating and then maintained by the exothermic reaction. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Succinic Anhydride: Cool the Grignard solution to 0 °C in an ice bath. In a separate flask, prepare a suspension of succinic anhydride (1.0 eq) in anhydrous diethyl ether. Add the succinic anhydride suspension dropwise to the cooled Grignard reagent with vigorous stirring.[2]

-

Workup and Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Quench the reaction by slowly adding the mixture to a beaker of crushed ice and 1 M hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification of this compound

The crude product can be purified by a combination of liquid-liquid extraction and recrystallization.

3.2.1. Purification Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. 325. The reaction of Grignard reagents with some succinic anhydrides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. 325. The reaction of Grignard reagents with some succinic anhydrides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

The Biological Significance of Gamma-Keto Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-keto acids (GKAs) are a class of organic compounds characterized by a ketone group at the gamma position relative to a carboxylic acid. While their alpha- and beta-keto counterparts have well-defined roles in central metabolism and cellular signaling, the biological significance of gamma-keto acids is an emerging field of study. This technical guide provides a comprehensive overview of the current understanding of GKAs, including their metabolic context, potential signaling functions, and therapeutic implications. The guide also details experimental protocols for the synthesis and quantification of GKAs and presents visual representations of relevant biochemical pathways and experimental workflows.

Introduction to Keto Acids

Keto acids are carboxylic acids that contain a ketone functional group. Their classification is based on the position of the ketone relative to the carboxyl group:

-

Alpha-keto acids (α-KAs) , or 2-oxoacids, have the ketone group adjacent to the carboxylic acid. They are pivotal intermediates in the Krebs cycle (e.g., α-ketoglutarate, oxaloacetate) and amino acid metabolism.[1][2]

-

Beta-keto acids (β-KAs) , or 3-oxoacids, such as acetoacetic acid, are key components of ketone bodies, which serve as an alternative energy source for the brain and other tissues during periods of fasting or low carbohydrate intake.[1][2]

-

Gamma-keto acids (γ-KAs) , or 4-oxoacids, have the ketone group at the third carbon from the carboxylic acid. Levulinic acid is a well-known example of a GKA.[1][2]

While α- and β-keto acids are extensively studied, the precise biological roles of γ-keto acids are less understood, representing a promising frontier in metabolic research and drug discovery.

Metabolic Roles of Gamma-Keto Acids

Currently, the established roles of gamma-keto acids in core metabolic pathways are not as central as their alpha and beta counterparts. However, evidence suggests their involvement in various metabolic processes.

Intermediates in Catabolic Pathways

Some gamma-keto acids are intermediates in the breakdown of certain amino acids and other biomolecules. For instance, the catabolism of some amino acids can lead to the formation of α-keto-γ-methiolbutyrate, which is further metabolized.[3]

Levulinic Acid: A Key Platform Chemical from Biomass

Levulinic acid (4-oxopentanoic acid) is a prominent gamma-keto acid that can be produced from the acid-catalyzed degradation of cellulose.[4] While primarily recognized as a versatile platform chemical for the synthesis of biofuels and other valuable compounds, its biological activities are also being explored.[5] Studies have shown that levulinic acid exhibits antibacterial and antifungal properties, suggesting a potential role in microbial interactions and as a preservative.[4] It has also been investigated for its antioxidant activity.[4]

Signaling Functions of Gamma-Keto Acids and Related Ketone Bodies

While direct evidence for gamma-keto acids as signaling molecules is still emerging, the well-established signaling roles of other ketone bodies, particularly beta-hydroxybutyrate (BHB), provide a framework for potential mechanisms.

Epigenetic Regulation through Histone Deacetylase (HDAC) Inhibition

A key signaling function of the ketone body BHB is its ability to inhibit class I histone deacetylases (HDACs).[6][7] This inhibition leads to hyperacetylation of histones, which alters chromatin structure and gene expression.[6][7] This epigenetic modulation has been linked to the neuroprotective and anti-inflammatory effects of ketogenic diets.[6] While it is not yet confirmed if gamma-keto acids share this property, their structural similarities to other HDAC inhibitors warrant investigation.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. koyonchem.com [koyonchem.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. whatisepigenetics.com [whatisepigenetics.com]

Spectral Analysis of 4-Oxoheptanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-oxoheptanoic acid (CAS 924-97-0), a keto acid with potential applications in chemical synthesis and pharmaceutical development. Due to the limited availability of public domain experimental spectra, this guide presents predicted spectral data based on established principles of spectroscopy, alongside generalized experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on computational models and empirical data for similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~2.75 | Triplet | 2H | -CH₂-COOH |

| ~2.65 | Triplet | 2H | -C(=O)-CH₂- |

| ~2.40 | Triplet | 2H | -CH₂-CH₂-C(=O)- |

| ~1.60 | Sextet | 2H | -CH₂-CH₃ |

| ~0.90 | Triplet | 3H | -CH₃ |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~210 | C=O (ketone) |

| ~178 | C=O (carboxylic acid) |

| ~45 | -CH₂- (adjacent to ketone) |

| ~37 | -CH₂- (adjacent to ketone) |

| ~29 | -CH₂- (adjacent to carboxylic acid) |

| ~17 | -CH₂-CH₃ |

| ~13 | -CH₃ |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid dimer) |

| 2960-2850 | Medium | C-H stretch (aliphatic) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1410 | Medium | O-H bend (in-plane) |

| ~1280 | Medium | C-O stretch |

| ~930 | Medium (broad) | O-H bend (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 144.0786 | [M]⁺ | Molecular Ion (Calculated Exact Mass) |

| 145.0859 | [M+H]⁺ | Protonated Molecule |

| 167.0679 | [M+Na]⁺ | Sodium Adduct |

| 127.0753 | [M-OH]⁺ | Loss of hydroxyl radical |

| 99.0446 | [M-COOH]⁺ | Loss of carboxyl group |

| 71.0497 | [C₄H₇O]⁺ | Fragmentation of the alkyl chain |

| 57.0340 | [C₃H₅O]⁺ | Fragmentation of the alkyl chain |

| 43.0184 | [C₂H₃O]⁺ | Acetyl cation, characteristic of a methyl ketone |

Ionization Mode: Electrospray Ionization (ESI) or Electron Ionization (EI).

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard (e.g., TMS) if required for precise chemical shift referencing.

-

Cap the tube and gently agitate to ensure complete dissolution.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption line shapes.

-

Perform baseline correction.

-

Calibrate the chemical shift axis using the solvent or internal standard peak.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Collect a background spectrum of the empty ATR crystal before running the sample.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Mass Spectrometry

-

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.

-

A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) may be added to promote ionization.

-

-

Instrument Parameters (ESI-MS):

-

Ionization Mode: Positive or negative ion mode.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Capillary Voltage: 3-5 kV.

-

Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent system.

-

Mass Range: m/z 50-500.

-

-

Data Processing:

-

The mass spectrum will show the mass-to-charge ratios of the ions generated from the sample.

-

Identify the molecular ion and any adducts or fragments.

-

For tandem mass spectrometry (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID) to obtain fragmentation patterns for structural elucidation.

-

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectral analysis and the logical relationship of the functional groups in this compound to its expected spectral features.

Stability and Storage of 4-Oxoheptanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Oxoheptanoic acid. Due to the limited availability of specific stability data for this compound, the information presented herein is based on the general characteristics of gamma-keto acids and established principles of chemical stability. It is intended to serve as a practical resource for ensuring the integrity of this compound in a laboratory setting.

Overview of Chemical Stability

This compound, as a gamma-keto acid, possesses two primary functional groups that influence its stability: a carboxylic acid and a ketone. The interplay of these groups dictates its susceptibility to degradation under various environmental conditions. Key factors that can impact the stability of this compound include temperature, light, humidity, and pH.

Recommended Storage Conditions

Proper storage is crucial for maintaining the purity and stability of this compound. The following table summarizes the recommended storage conditions based on best practices for keto acids.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C to 8°C (Long-term) | Minimizes thermal degradation and potential decarboxylation. |

| Cool and dry place (Short-term) | Reduces the rate of potential hydrolytic and thermal degradation.[1] | |

| Light | Store in a light-resistant (amber) container | Protects against potential photodegradation. |

| Atmosphere | Tightly sealed container, preferably under an inert gas (e.g., argon, nitrogen) | Minimizes oxidation and reaction with atmospheric moisture. |

| Moisture | Store in a desiccated environment | Prevents hydrolysis of the carboxylic acid and potential reactions at the ketone group. |

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is essential for designing stable formulations and interpreting analytical results. The primary degradation routes for keto acids are outlined below.

| Degradation Pathway | Stress Condition | Potential Degradation Products |

| Hydrolysis | Acidic or basic pH, presence of water | Opening of the aliphatic chain, other rearrangements |

| Oxidation | Presence of oxidizing agents (e.g., peroxides, atmospheric oxygen) | Chain cleavage products, more highly oxidized species |

| Thermal Degradation | Elevated temperatures | Decarboxylation (loss of CO2), fragmentation |

| Photodegradation | Exposure to UV or high-intensity visible light | Radical-mediated degradation, various decomposition products |

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are critical for identifying potential degradation products and establishing the intrinsic stability of a compound. The following is a generalized protocol for conducting a forced degradation study on this compound, based on ICH guidelines.[2][3][4][5]

General Sample Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, methanol, or water) at a known concentration (e.g., 1 mg/mL).

Hydrolytic Degradation

-

Acidic Conditions: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

Basic Conditions: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Maintain the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 4, 8, 24 hours).

-

Neutral Conditions: To an aliquot of the stock solution, add an equal volume of purified water. Heat the solution at a controlled temperature (e.g., 60°C) for a defined period.

After the specified time, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis.

Oxidative Degradation

To an aliquot of the stock solution, add an equal volume of a dilute hydrogen peroxide solution (e.g., 3%). Keep the solution at room temperature, protected from light, for a defined period (e.g., 24 hours). Dilute the sample to a suitable concentration for analysis.

Thermal Degradation

Place a known quantity of solid this compound in a controlled temperature oven (e.g., 80°C) for a defined period (e.g., 48, 96 hours). After exposure, dissolve the sample in a suitable solvent and dilute to a known concentration for analysis.

Photolytic Degradation

Expose a solution of this compound in a photostability chamber to a combination of UV and visible light, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions. Analyze the samples at appropriate time points.

Analysis of Degraded Samples

All samples should be analyzed using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.[4][6] The method should be capable of separating the intact this compound from all significant degradation products.

Visual Representations

Recommended Handling and Storage Workflow

The following flowchart illustrates the recommended workflow for handling and storing this compound to maintain its stability.

Caption: Recommended workflow for handling and storing this compound.

Potential Degradation Pathways of this compound

This diagram illustrates the potential degradation pathways of this compound under various stress conditions.

Caption: Potential degradation pathways for this compound.

Conclusion

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn2.hubspot.net [cdn2.hubspot.net]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. aber.apacsci.com [aber.apacsci.com]

A Comprehensive Technical Guide to the Safe Handling of 4-Oxoheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the safety and handling precautions for 4-Oxoheptanoic acid (CAS No. 924-97-0). Given the limited availability of a comprehensive safety data sheet, this guide synthesizes available information and provides general best practices for handling keto acids in a research and development setting. It is imperative that users of this chemical conduct a thorough risk assessment prior to its use.

Hazard Identification and Classification

This compound is classified as a harmful irritant. The GHS classification and associated precautionary statements are summarized below.

GHS Hazard Pictogram:

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]

-

P264: Wash hands thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P271: Use only outdoors or in a well-ventilated area.[1]

-

P280: Wear protective gloves/protective clothing and eye/face protection.[1]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of water and soap.[1]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P362+P364: Take off contaminated clothing and wash it before reuse.[1]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1]

Physical and Chemical Properties

A summary of the available physical and chemical data for this compound is presented in the table below. It is important to note that some of this data is predicted and has not been experimentally confirmed.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | [1][2][3][4][] |

| Molecular Weight | 144.17 g/mol | [1][3][4][] |

| Physical State | Solid | [1] |

| Purity | ≥97% | [1][3] |

| CAS Number | 924-97-0 | [1][2][3][4][][6] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Toxicological Information

| Metric | Value | Species | Route |

| LD50 (Oral) | Not available | ||

| LD50 (Dermal) | Not available | ||

| LC50 (Inhalation) | Not available |

Experimental Protocols: Safe Handling Procedures

Due to its irritant nature, strict adherence to safety protocols is essential when handling this compound. The following procedures are based on general best practices for laboratory chemicals.

Personal Protective Equipment (PPE)

A diagram illustrating the necessary PPE for handling chemical compounds is provided below.

Eye Protection: Wear chemical safety goggles or a face shield approved under appropriate government standards. Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and use proper glove removal technique to avoid skin contact. Body Protection: Wear a lab coat or other protective clothing. Respiratory Protection: If handling as a powder that may become airborne, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

Engineering Controls

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form to avoid dust formation and inhalation. Safety Equipment: Ensure that eyewash stations and safety showers are in close proximity to the workstation.

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling and before breaks.

-

Do not eat, drink, or smoke in the laboratory.

Storage and Disposal

Proper storage and disposal are crucial to maintain the integrity of the compound and ensure safety.

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Accidental Release and First Aid Measures

Accidental Release

Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation. Evacuate personnel to safe areas. Environmental Precautions: Do not let the product enter drains. Containment and Cleanup: For a solid spill, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. Decontaminate the spill area thoroughly.

First Aid Measures

The following diagram illustrates the general first aid procedures for chemical exposure.

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Consult a physician. Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists. Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Fire-Fighting Measures

Specific fire-fighting data for this compound is not available. The following are general guidelines for organic solids.

| Measure | Recommendation |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Specific Hazards | Emits toxic fumes under fire conditions. |

| Protective Equipment | Wear self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes. |

General Experimental Workflow

The following diagram outlines a general workflow for the safe use of a chemical compound in a laboratory setting.

Disclaimer: The information provided in this document is intended for guidance and is based on available data and general laboratory safety principles. A comprehensive Safety Data Sheet (SDS) for this compound with experimentally determined values was not available at the time of publication. It is crucial to conduct a thorough risk assessment before handling this chemical and to consult with your institution's safety office. The toxicological properties of this compound have not been fully investigated.

References

Potential Metabolic Pathways of 4-Oxoheptanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxoheptanoic acid is a seven-carbon oxo-carboxylic acid. While its specific metabolic fate has not been extensively documented, its structure suggests plausible metabolic pathways based on well-established principles of fatty acid and ketone metabolism. This technical guide outlines potential metabolic routes for this compound, including catabolism via beta-oxidation and potential anabolic transformations. The proposed pathways are inferred from the metabolism of structurally related short- and medium-chain fatty acids, dicarboxylic acids, and ketones. This document provides a theoretical framework and a hypothetical experimental workflow to guide future research into the metabolism of this compound.

Proposed Metabolic Pathways

Based on analogous metabolic processes, two primary catabolic pathways are proposed for this compound: beta-oxidation of the carboxylic acid moiety and reduction of the ketone group. It is also conceivable that these pathways are interconnected.

Beta-Oxidation Pathway

The carboxylic acid functional group of this compound makes it a substrate for beta-oxidation, a major catabolic process for fatty acids.[1][2][3] As a medium-chain fatty acid, this process could occur within the mitochondria.[4][5] Since it has an odd number of carbon atoms, the final products of beta-oxidation would be propionyl-CoA and acetyl-CoA.[6] Propionyl-CoA can be further metabolized to succinyl-CoA, which can then enter the citric acid cycle (TCA cycle).[6]

The key steps in the proposed beta-oxidation of this compound are:

-

Activation: this compound is first activated to its coenzyme A (CoA) thioester, 4-oxoheptanoyl-CoA, by an acyl-CoA synthetase.

-

Dehydrogenation: An acyl-CoA dehydrogenase, likely a medium-chain specific one, would introduce a double bond.

-

Hydration: An enoyl-CoA hydratase would add a water molecule across the double bond.

-

Dehydrogenation: A hydroxyacyl-CoA dehydrogenase would oxidize the resulting hydroxyl group.

-

Thiolysis: A thiolase would cleave the molecule to release acetyl-CoA and a shortened acyl-CoA (4-oxopentanoyl-CoA).

-

Second Round of Beta-Oxidation: The resulting 4-oxopentanoyl-CoA would undergo another round of beta-oxidation to yield propionyl-CoA and acetyl-CoA.

Ketone Reduction Pathway

The ketone group at the C4 position can potentially be reduced to a hydroxyl group by a ketoreductase enzyme, a reaction commonly observed in cellular metabolism.[7][8] This reduction would likely utilize NADPH as a cofactor and result in the formation of 4-hydroxyheptanoic acid.[8] This metabolite could then potentially undergo further metabolism, including conjugation for excretion or entry into other pathways.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the scientific literature regarding the metabolic pathways of this compound. The table below summarizes the proposed enzymes and their potential roles, based on analogous reactions with similar substrates.

| Proposed Enzyme | Substrate | Product | Cofactor | Cellular Location | Analogous Enzyme/Process |

| Medium-Chain Acyl-CoA Synthetase | This compound | 4-Oxoheptanoyl-CoA | ATP, CoA | Mitochondria/Cytosol | Fatty acid activation[3] |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | 4-Oxoheptanoyl-CoA | 4-Oxo-trans-2-enoyl-CoA | FAD | Mitochondria | Beta-oxidation of medium-chain fatty acids[1][4] |

| Enoyl-CoA Hydratase | 4-Oxo-trans-2-enoyl-CoA | 4-Oxo-3-hydroxyheptanoyl-CoA | H₂O | Mitochondria | Beta-oxidation[1] |

| 3-Hydroxyacyl-CoA Dehydrogenase | 4-Oxo-3-hydroxyheptanoyl-CoA | 4-Oxo-3-ketoheptanoyl-CoA | NAD⁺ | Mitochondria | Beta-oxidation[1] |

| Thiolase | 4-Oxo-3-ketoheptanoyl-CoA | 4-Oxopentanoyl-CoA + Acetyl-CoA | CoA | Mitochondria | Beta-oxidation[1] |

| Ketoreductase | This compound | 4-Hydroxyheptanoic Acid | NADPH | Cytosol/Mitochondria | Enzymatic reduction of ketones[7][8] |

Experimental Protocols

The following is a generalized protocol for investigating the metabolism of this compound using an in vitro model with liver microsomes, which can be adapted for microbial cultures.

In Vitro Metabolism using Liver Microsomes

Objective: To identify potential metabolites of this compound formed by phase I and phase II metabolic enzymes.

Materials:

-

This compound

-

Pooled human liver microsomes

-

NADPH regenerating system (e.g., G6P, G6PDH, and NADP⁺)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (ACN) or Methanol (MeOH) for quenching

-

LC-MS/MS system

Procedure:

-

Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Thaw liver microsomes on ice.

-

Prepare the incubation mixture containing phosphate buffer and the NADPH regenerating system.

-

-

Incubation:

-

Pre-warm the incubation mixture to 37°C.

-

Initiate the reaction by adding the liver microsomes and this compound. The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzyme activity.

-

Incubate at 37°C with gentle shaking.

-

-

Sampling and Quenching:

-

At various time points (e.g., 0, 15, 30, 60 minutes), collect aliquots of the incubation mixture.

-

Immediately quench the reaction by adding a cold organic solvent (e.g., ACN or MeOH) to precipitate proteins and stop enzymatic activity.

-

-

Sample Processing:

-

Centrifuge the quenched samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a suitable LC-MS/MS method to quantify the parent compound and identify potential metabolites by comparing their mass-to-charge ratios with predicted metabolites.

-

Visualizations

Proposed Metabolic Pathways of this compound

Caption: Proposed metabolic pathways for this compound.

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for in vitro metabolism studies.

Conclusion

While direct experimental evidence for the metabolic fate of this compound is currently lacking, established biochemical principles allow for the formulation of plausible metabolic pathways. The proposed beta-oxidation and ketone reduction pathways provide a solid foundation for future experimental investigation. The methodologies and visualizations presented in this guide are intended to facilitate research aimed at elucidating the precise metabolic transformations of this compound, which may have implications for drug development and toxicology.

References

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. Beta oxidation - Wikipedia [en.wikipedia.org]

- 3. microbenotes.com [microbenotes.com]

- 4. Role of mitochondrial acyl-CoA dehydrogenases in the metabolism of dicarboxylic fatty acids. | i4kids [i4kids.org]

- 5. Short- and medium-chain fatty acids in energy metabolism: the cellular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Enzymatic Reduction of Ketones | Lunds universitet [lu.se]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Antimicrobial Activity of Keto Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Keto acids, organic compounds containing both a carboxylic acid and a ketone functional group, are emerging as a promising class of antimicrobial agents. Their inherent metabolic roles and chemical reactivity make them intriguing candidates for novel therapeutic strategies against a wide range of microbial pathogens. This technical guide provides a comprehensive overview of the current understanding of the antimicrobial properties of various keto acids. It delves into their mechanisms of action, presents available quantitative antimicrobial activity data, details relevant experimental protocols, and visualizes key microbial signaling pathways affected by these compounds. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antimicrobial drugs.

Introduction to Keto Acids and Their Antimicrobial Potential

Keto acids are key intermediates in numerous metabolic pathways, including the Krebs cycle and glycolysis[1]. Their physiological relevance and structural features have prompted investigations into their potential as antimicrobial agents. The presence of both a carboxylic acid and a ketone group allows for a variety of chemical interactions within a biological system, contributing to their antimicrobial effects. This guide focuses on the antimicrobial properties of several key keto acids, including pyruvic acid, α-ketoglutaric acid, oxaloacetic acid, glyoxylic acid, and mesoxalic acid, as well as related compounds.

Quantitative Antimicrobial Activity of Keto Acids and Related Compounds

The antimicrobial efficacy of a compound is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. While comprehensive MIC data for all keto acids against a standardized panel of microbes is not extensively available in the public domain, this section summarizes the existing data for select keto acids and related compounds to provide a comparative overview.

| Compound | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa | Candida albicans | Reference(s) |

| Pyruvic Acid | Data not available | Data not available | Data not available | Data not available | |

| α-Ketoglutaric Acid | Data not available | Data not available | Data not available | Data not available | |

| Oxaloacetic Acid | Data not available | Data not available | Data not available | Data not available | |

| Glyoxylic Acid | Data not available | Data not available | Data not available | Data not available | |

| Mesoxalic Acid | Data not available | Data not available | Data not available | Data not available |

Table 1: Minimum Inhibitory Concentrations (MICs) of Key Keto Acids. Data is currently limited in publicly accessible literature for a standardized panel of microorganisms.

| Compound | Microorganism(s) | MIC (µg/mL) | Reference(s) |

| Methylglyoxal (B44143) | Multidrug-resistant Pseudomonas aeruginosa | 128 - 512 | [2][3][4] |

| Oxalic Acid | NDM-1 Escherichia coli | 320 | [5] |

| Succinic Acid | NDM-1 Escherichia coli | 320 | [5] |

| Glycyrrhizic Acid | Pseudomonas aeruginosa | 100 | [6] |

| Gallic Acid | Pseudomonas aeruginosa | 2500 | [7] |

| Gallic Acid | Staphylococcus aureus | 1750 | [8] |

| Gallic Acid | Candida albicans | 2500 - 5000 | [9] |

Table 2: Minimum Inhibitory Concentrations (MICs) of Related Organic Acids and Aldehydes. This table provides context for the potential antimicrobial activity of keto acids by showing the efficacy of structurally or functionally related compounds.

Mechanisms of Antimicrobial Action

Keto acids exert their antimicrobial effects through a variety of mechanisms, often targeting fundamental cellular processes. The primary modes of action identified to date include:

-

Disruption of Cell Membrane Integrity: The acidic nature of these compounds can lead to a decrease in the intracellular pH of microbial cells, disrupting the proton motive force and interfering with essential cellular functions. Evidence suggests that some organic acids can permeabilize the outer membrane of Gram-negative bacteria[5].

-

Inhibition of Cellular Respiration and Metabolism: As key metabolic intermediates, an exogenous supply of keto acids can disrupt the delicate balance of cellular metabolism. For instance, α-ketoglutarate has been shown to inhibit glucose uptake in Escherichia coli by directly inhibiting Enzyme I of the phosphotransferase system (PTS)[10].

-

Induction of Oxidative Stress: Some keto acids may contribute to the generation of reactive oxygen species (ROS) within microbial cells, leading to oxidative damage of cellular components such as DNA, proteins, and lipids.

-

Inhibition of Biofilm Formation: Biofilms are structured communities of microorganisms that exhibit increased resistance to antimicrobial agents. Pyruvic acid has been implicated in the formation of microcolonies in Pseudomonas aeruginosa biofilms, suggesting that targeting pyruvate (B1213749) metabolism could be a strategy to inhibit biofilm development[11][12][13].

-

Modulation of Virulence Factor Expression: Pyruvic acid has been shown to regulate the expression of virulence factors in Staphylococcus aureus, including pore-forming leucocidins[14]. This suggests that keto acids can interfere with the pathogenic potential of bacteria.

-

Quorum Sensing Inhibition: Quorum sensing is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression, including the production of virulence factors. Some keto acid derivatives, particularly β-keto esters, have been investigated as potential quorum sensing inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antimicrobial activity and mechanisms of action of keto acids.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is used to determine the lowest concentration of a keto acid that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Keto acid stock solution (sterilized by filtration)

-

Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

-

Sterile diluent (e.g., saline or PBS)

-

Incubator

Procedure:

-

Preparation of Keto Acid Dilutions:

-

Prepare a 2-fold serial dilution of the keto acid stock solution in the appropriate growth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Include a positive control well (medium with inoculum, no keto acid) and a negative control well (medium only).

-

-

Inoculum Preparation:

-

Prepare a suspension of the test microorganism in sterile diluent to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

-

Inoculation:

-

Add 100 µL of the diluted inoculum to each well (except the negative control), bringing the final volume to 200 µL.

-

-

Incubation:

-

Incubate the plates at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

-

Reading Results:

-

The MIC is the lowest concentration of the keto acid at which there is no visible growth (turbidity) of the microorganism.

-

Assessment of Bacterial Cell Membrane Damage

This protocol assesses the ability of a keto acid to disrupt the integrity of the bacterial cell membrane by measuring the leakage of intracellular components.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Keto acid solution at various concentrations

-

Phosphate-buffered saline (PBS)

-

Centrifuge

-

Spectrophotometer or fluorometer

-

Propidium iodide (PI) or SYTOX Green nucleic acid stain

Procedure:

-

Cell Preparation:

-

Harvest bacterial cells from a logarithmic phase culture by centrifugation.

-

Wash the cells twice with PBS and resuspend in PBS to a specific optical density (e.g., OD₆₀₀ of 0.5).

-

-

Treatment:

-

Add the keto acid solution to the bacterial suspension at the desired final concentrations.

-

Include a positive control (e.g., a known membrane-disrupting agent like polymyxin (B74138) B) and a negative control (PBS only).

-

Incubate the suspensions at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Staining and Measurement:

-

Add the fluorescent nucleic acid stain (e.g., PI to a final concentration of 10 µg/mL) to each suspension.

-

Incubate in the dark for 15 minutes.

-

Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths (e.g., Ex/Em ~535/617 nm for PI). An increase in fluorescence indicates membrane damage, as the dye can only enter cells with compromised membranes and bind to nucleic acids.

-

Measurement of Intracellular pH Change

This method utilizes a pH-sensitive fluorescent probe to monitor changes in the internal pH of microbial cells upon exposure to keto acids.

Materials:

-

Bacterial or fungal culture

-

pH-sensitive fluorescent dye (e.g., BCECF-AM or cFDNASE)

-

Keto acid solution

-

Buffers with a range of known pH values (for calibration)

-

Fluorometer or fluorescence microscope

Procedure:

-

Cell Loading:

-

Incubate the microbial cells with the pH-sensitive fluorescent dye according to the manufacturer's instructions to allow for cellular uptake.

-

Wash the cells to remove extracellular dye.

-

-

Calibration Curve:

-

Resuspend the dye-loaded cells in buffers of varying known pH values containing a protonophore (e.g., nigericin) to equilibrate the intracellular and extracellular pH.

-

Measure the fluorescence intensity at two different excitation wavelengths and calculate the ratio.

-

Plot the fluorescence ratio against the corresponding pH values to generate a calibration curve.

-

-

Measurement of Intracellular pH:

-

Resuspend fresh dye-loaded cells in their growth medium.

-

Measure the baseline fluorescence ratio.

-

Add the keto acid to the cell suspension and monitor the change in the fluorescence ratio over time.

-

Convert the measured fluorescence ratios to intracellular pH values using the calibration curve.

-

Detection of Reactive Oxygen Species (ROS) Production

This protocol uses a fluorescent probe to detect the generation of intracellular ROS in microbes treated with keto acids.

Materials:

-

Microbial culture

-

ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate - H₂DCFDA)

-

Keto acid solution

-

Positive control (e.g., hydrogen peroxide)

-

Fluorometer or flow cytometer

Procedure:

-

Cell Loading:

-

Incubate the microbial cells with H₂DCFDA, which is cell-permeable and non-fluorescent. Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the probe.

-

-

Treatment:

-

Wash the cells to remove excess probe.

-

Expose the cells to the keto acid at various concentrations. Include a positive control (H₂O₂) and a negative control (untreated cells).

-

-

Measurement:

-

Incubate for a specific time period.

-

Measure the fluorescence intensity using a fluorometer or flow cytometer. Oxidation of the probe by ROS converts it to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). An increase in fluorescence indicates an increase in intracellular ROS levels.

-

Visualization of Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is crucial for clear communication and understanding. This section utilizes the Graphviz DOT language to create diagrams of relevant pathways and workflows.

General Mechanism of Quorum Sensing Inhibition

Many antimicrobial strategies aim to disrupt bacterial communication, or quorum sensing (QS), which regulates virulence factor production and biofilm formation. The following diagram illustrates the general points of intervention for QS inhibitors.

Experimental Workflow for MIC Determination

The following diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of a keto acid using the broth microdilution method.

Proposed Mechanism of Action of Keto Acids on Bacterial Cells

This diagram illustrates a hypothetical model of the multi-faceted antimicrobial action of keto acids on a bacterial cell, integrating several of the mechanisms discussed.

Conclusion and Future Directions

Keto acids represent a promising, yet underexplored, class of antimicrobial agents. Their diverse mechanisms of action, targeting fundamental aspects of microbial physiology, suggest they may be effective against a broad spectrum of pathogens and potentially less prone to the development of resistance. However, a significant gap remains in the systematic evaluation of their antimicrobial efficacy. Future research should focus on:

-

Comprehensive MIC Screening: A systematic determination of the MICs of a wide range of keto acids against a standardized panel of clinically relevant bacteria and fungi is crucial to identify the most potent candidates.

-

Elucidation of Specific Mechanisms: While general mechanisms have been proposed, further studies are needed to pinpoint the specific molecular targets and signaling pathways affected by different keto acids in various microorganisms.

-

In Vivo Efficacy and Toxicity: Promising candidates from in vitro studies should be evaluated in animal models of infection to assess their therapeutic potential and safety profiles.

-

Synergistic Studies: Investigating the synergistic effects of keto acids with existing antibiotics could lead to novel combination therapies that are more effective and less susceptible to resistance.

The continued exploration of keto acids holds the potential to deliver a new generation of antimicrobial therapies, providing much-needed solutions in the ongoing battle against infectious diseases.

References

- 1. Escherichia coli alpha-ketoglutarate permease is a constitutively expressed proton symporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of methylglyoxal on multidrug-resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of methylglyoxal on multidrug-resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use of succinic & oxalic acid in reducing the dosage of colistin against New Delhi metallo-β-lactamase-1 bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alternative to antibiotics against Pseudomonas aeruginosa: Effects of Glycyrrhiza glabra on membrane permeability and inhibition of efflux activity and biofilm formation in Pseudomonas aeruginosa and its in vitro time-kill activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. frontiersin.org [frontiersin.org]

- 10. α-ketoglutarate coordinates carbon and nitrogen utilization via Enzyme I inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Microcolony formation by the opportunistic pathogen Pseudomonas aeruginosa requires pyruvate and pyruvate fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Microcolony formation by the opportunistic pathogen Pseudomonas aeruginosa requires pyruvate and pyruvate fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Staphylococcus aureus Responds to the Central Metabolite Pyruvate To Regulate Virulence - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of 4-Oxoheptanoic Acid in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxoheptanoic acid, a seven-carbon gamma-keto acid, is a relatively understudied molecule in the landscape of human cellular metabolism. While direct research on its specific roles is limited, its chemical structure as an odd-chain oxo-fatty acid suggests a plausible involvement in fatty acid oxidation pathways. This technical guide synthesizes the current understanding of related metabolic processes to propose a putative role for this compound, outlines potential experimental approaches for its investigation, and discusses its nascent potential as a biomarker. Due to the scarcity of direct evidence, this document heavily relies on established principles of fatty acid and keto acid metabolism to build a foundational understanding for future research.

Introduction: Unveiling a Potential Metabolic Player

This compound (also known as 4-ketoheptanoic acid) is an organic compound with the molecular formula C7H12O3.[1][2][3][4][5] As a gamma-keto acid, it possesses both a ketone and a carboxylic acid functional group. While alpha- and beta-keto acids are well-established intermediates in major metabolic pathways like the Krebs cycle and fatty acid oxidation, the metabolic significance of gamma-keto acids is less defined. The odd-numbered carbon chain of this compound further suggests its metabolism may intersect with the pathways for odd-chain fatty acid degradation.[6][7][8] This guide aims to provide a comprehensive theoretical framework for the study of this compound in cellular metabolism.

Proposed Metabolic Pathway of this compound

The metabolism of this compound is hypothesized to proceed through the mitochondrial beta-oxidation pathway, analogous to that of other fatty acids.[6][9][10][11] The presence of the keto group may necessitate an initial reduction step or it may be metabolized in its oxidized form. A plausible pathway involves its activation to a coenzyme A (CoA) thioester, followed by entry into the beta-oxidation spiral.

2.1. Cellular Uptake and Activation

Prior to metabolism, this compound must be transported into the cell and then into the mitochondrial matrix.

-

Cellular Uptake: Short- and medium-chain fatty acids can cross the cell membrane via passive diffusion or through protein transporters such as fatty acid transport proteins (FATPs) and fatty acid binding proteins (FABPs).[12][13]

-

Mitochondrial Transport: Once inside the cell, it is likely activated to 4-oxoheptanoyl-CoA in the cytoplasm by an acyl-CoA synthetase.[7] Due to its relatively short chain length, it may be able to cross the inner mitochondrial membrane directly or via a carnitine-independent transporter.

-

Activation: The activation to its CoA ester is a critical step for its subsequent metabolism.[14]

2.2. Beta-Oxidation of 4-Oxoheptanoyl-CoA

Following its activation and transport into the mitochondria, 4-oxoheptanoyl-CoA would likely undergo beta-oxidation. As an odd-chain fatty acid, its breakdown would yield both acetyl-CoA and propionyl-CoA.[6]

The key enzymatic steps are proposed as follows:

-

Reduction of the Keto Group (Hypothetical): The 4-oxo group may need to be reduced to a hydroxyl group by a ketoacyl reductase to allow for the subsequent steps of beta-oxidation to proceed. This is a key area for future research.

-